Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a chlorine atom at the 7th position and an ethyl ester functional group at the 2nd position of the imidazo[1,2-a]pyridine ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to its significance in scientific research and industrial applications.
Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate is available from various chemical suppliers and is often used in academic and industrial laboratories for research purposes. It can be synthesized through several methods, which will be discussed in detail.
This compound is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It is also categorized under carboxylate esters, which are derived from carboxylic acids and alcohols.
The synthesis of Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves cyclization reactions. One common method includes the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is generally conducted under reflux conditions to promote the formation of the imidazo[1,2-a]pyridine ring.
Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate has a molecular formula of . The compound's structure can be represented as follows:
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3ZGSKNRFGZMYUGO-UHFFFAOYSA-NEthyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions:
The mechanism of action for Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. For instance, it has been investigated for potential antimicrobial and anticancer properties by targeting pathways involved in cell proliferation and survival.
The compound's stability and reactivity can be influenced by its structural features, including the presence of chlorine and the ester functional group.
Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate has several applications across various fields:
The compound is systematically named as ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate under IUPAC rules, reflecting its core heterocyclic structure and substituent positions. The imidazo[1,2-a]pyridine scaffold features a fused bicyclic system where the pyridine ring is annulated with an imidazole ring at the a-edge. The chlorine atom occupies position 7 on the pyridine ring, while the ethyl ester group is attached at position 2 of the imidazole ring. Common synonyms include 7-Chloro-2-(ethoxycarbonyl)imidazo[1,2-a]pyridine and Ethyl 7-chloro-4-hydroimidazo[1,2-a]pyridine-2-carboxylate [1] [2] [3]. These variants frequently appear in commercial catalogs and research contexts, as cataloged in Table 1.
Table 1: Nomenclature and Synonyms
| Nomenclature Type | Identifier |
|---|---|
| IUPAC Name | Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate |
| CAS Registry Number | 1204501-38-1 |
| Common Synonyms | 7-Chloro-2-(ethoxycarbonyl)imidazo[1,2-a]pyridine; Ethyl 7-chloro-4-hydroimidazo[1,2-a]pyridine-2-carboxylate |
| MDL Number | MFCD11505035 |
The molecular formula C₁₀H₉ClN₂O₂ was confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis [1] [3]. This composition accounts for the core imidazo[1,2-a]pyridine system (C₇H₅N₂), a chloro substituent (Cl), and an ethyl ester moiety (C₃H₄O₂). Key mass spectral peaks include the molecular ion [M]⁺ at m/z 224.04, with characteristic fragment ions at m/z 178.98 (loss of –OC₂H₅) and 150.99 (subsequent CO loss). The molecular weight is 224.64 g/mol, calculated as follows:
Table 2: Molecular Composition
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 10 | 12.01 | 120.10 |
| Hydrogen (H) | 9 | 1.01 | 9.09 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Total | 224.64 |
While direct single-crystal X-ray data for ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate is limited in the provided sources, crystallographic studies of analogous imidazo[1,2-a]pyridine derivatives reveal consistent conformational trends. The scaffold exhibits near-planarity between the imidazole and pyridine rings (dihedral angle <5°), with substituents influencing packing via intermolecular interactions. For example:
The bioactivity and physicochemical properties of imidazo[1,2-a]pyridines are profoundly influenced by C2 and C7 substituents:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1